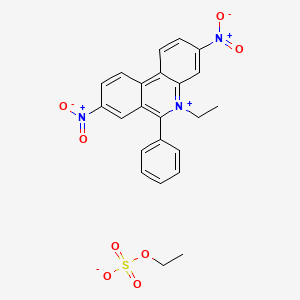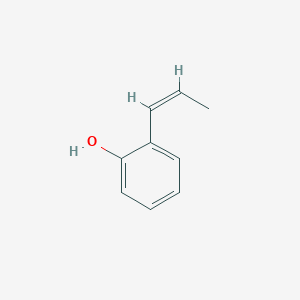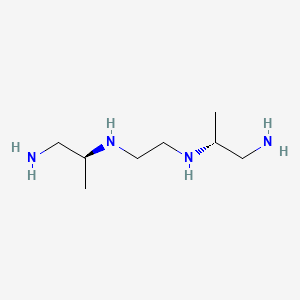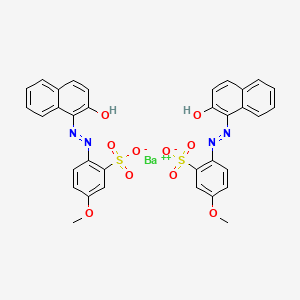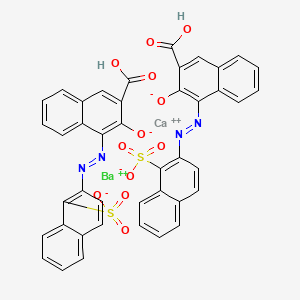
3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt: is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-amino-2-naphthol-4-sulfonic acid. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium. This step forms the azo bond (-N=N-) between the two aromatic rings.
Salt Formation: The final step involves the addition of barium and calcium salts to form the barium calcium salt of the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo group (-N=N-) can be reduced to form amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used for the reduction of azo groups.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds.
科学研究应用
3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt: has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用机制
The compound exerts its effects primarily through its azo group (-N=N-), which can interact with various molecular targets. The vivid color of the compound is due to the extensive conjugation of the aromatic rings and the azo group, which allows it to absorb visible light. In biological systems, the compound can bind to proteins and other biomolecules, altering their function and providing a means for visualization in staining techniques.
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid tissues.
Sudan III: Employed in the staining of lipids.
Uniqueness
3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt: is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications. The presence of both barium and calcium salts enhances its stability and solubility in various solvents, making it particularly useful in industrial applications.
属性
CAS 编号 |
85005-87-4 |
|---|---|
分子式 |
C42H24BaCaN4O12S2 |
分子量 |
1018.2 g/mol |
IUPAC 名称 |
calcium;barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/2C21H14N2O6S.Ba.Ca/c2*24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;;/h2*1-11,24H,(H,25,26)(H,27,28,29);;/q;;2*+2/p-4 |
InChI 键 |
IDNWAVOMYDSWIK-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].[Ca+2].[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




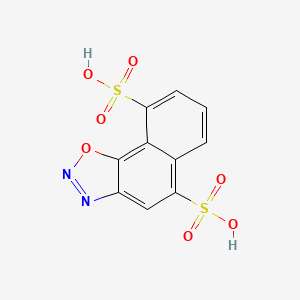
![4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole](/img/structure/B15178689.png)
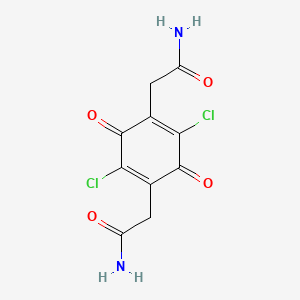

![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)

